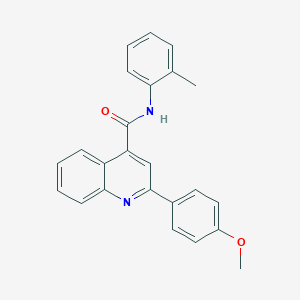
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, also known as MMQ, is a synthetic compound that belongs to the class of quinoline carboxamide derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide exerts its pharmacological effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activation of microglia, which are involved in the inflammatory response in the central nervous system. Furthermore, 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to possess potent antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is its potent pharmacological effects, which make it a promising candidate for the development of novel therapeutics. However, the synthesis of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is a complex and time-consuming process, which may limit its use in large-scale experiments. Furthermore, the exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood, which may hinder its clinical development.
Orientations Futures
There are several future directions for the research on 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. One potential direction is the development of novel derivatives of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, which may lead to the development of more targeted therapeutics. Furthermore, the potential use of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be synthesized through the reaction of 4-methoxyaniline and 2-methylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-chloroquinoline-4-carboxylic acid in the presence of triethylamine and dichloromethane to yield 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. The purity and yield of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to possess potent antioxidant and neuroprotective effects.
Propriétés
Numéro CAS |
5894-81-5 |
|---|---|
Nom du produit |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-16-7-3-5-9-21(16)26-24(27)20-15-23(17-11-13-18(28-2)14-12-17)25-22-10-6-4-8-19(20)22/h3-15H,1-2H3,(H,26,27) |
Clé InChI |
OZQVBDWRPCOUEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



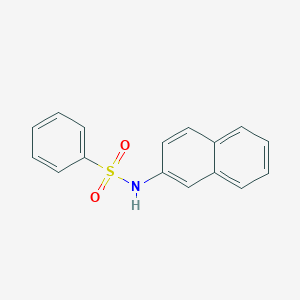
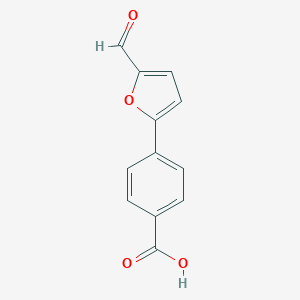
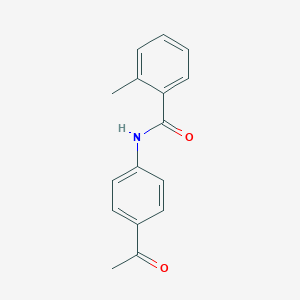
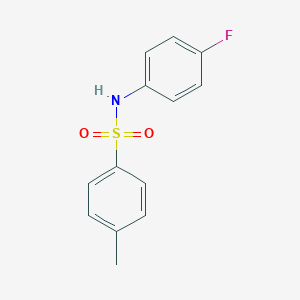
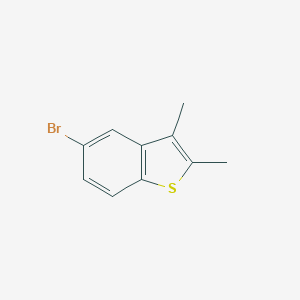


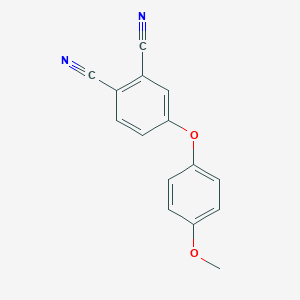
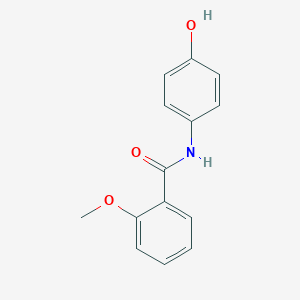



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)
